Oil-Binding Capacity and Thermal Stability in Oleogels: GDS vs. GMS and GTS
In a direct head-to-head comparison of stearic acid derivatives as oleogelators, glyceryl distearate (GDS) exhibited substantially lower oil-binding capacity and inferior thermal stability compared to glyceryl monostearate (GMS). FTIR spectroscopy revealed that GDS lacks hydrogen bonding with the oil phase, whereas GMS forms hydrogen bonds via its two free hydroxyl groups, resulting in a denser network structure that immobilizes liquid oil more effectively [1].
| Evidence Dimension | Oil-binding capacity and hydrogen bonding presence |
|---|---|
| Target Compound Data | Hydrogen bonding absent; lower oil-binding capacity |
| Comparator Or Baseline | Glyceryl monostearate (GMS): Hydrogen bonding present; high oil-binding capacity; β-polymorphic structure; small needle-like crystals |
| Quantified Difference | Qualitative presence/absence of hydrogen bonding network (FTIR); GMS exhibits superior thermal stability |
| Conditions | Oleogel system; rheology, X-ray diffraction, polarized light microscopy, and FTIR spectroscopy |
Why This Matters
Users seeking maximum oil immobilization in oleogel-based formulations should select GMS over GDS; conversely, GDS may be preferred where lower oil-binding is desirable.
- [1] Shi, Y., Zhang, M., Chen, L., Liu, C., Liang, R., & Yang, C. (2024). Effect of stearic acid with different degrees of esterification on the properties of oleogels. Food and Fermentation Industries, 50(14), 88-96. DOI: 10.13995/j.cnki.11-1802/ts.039223. View Source
